molecular formula C11H11N3O2 B1528544 1-(3,5-dimethylphenyl)-1H-1,2,4-triazole-3-carboxylic acid CAS No. 1245644-75-0

1-(3,5-dimethylphenyl)-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B1528544
CAS No.: 1245644-75-0
M. Wt: 217.22 g/mol
InChI Key: TXVRZNWFBUXHPX-UHFFFAOYSA-N
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Description

Chemical Identity and IUPAC Nomenclature

The compound this compound represents a sophisticated example of functionalized heterocyclic chemistry, incorporating both aromatic substitution patterns and carboxylic acid functionality within a triazole framework. The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, clearly defining the substitution pattern where the dimethylphenyl group occupies the N-1 position of the 1,2,4-triazole ring system, while the carboxylic acid functional group is positioned at the C-3 carbon. This nomenclature system provides unambiguous identification of the molecular structure, distinguishing it from other possible regioisomers and substitution patterns within the triazole-carboxylic acid family.

The molecular formula C₁₁H₁₁N₃O₂ encompasses a molecular weight of 217.22400 daltons, with the exact mass calculated at 217.08500 daltons. The compound's Chemical Abstracts Service registry number 1245644-75-0 provides a unique identifier within chemical databases, facilitating research and commercial applications. The molecular structure exhibits a calculated logarithmic partition coefficient of 1.58230, indicating moderate lipophilicity characteristics that influence its physicochemical properties. Additionally, the polar surface area calculation of 68.01000 square angstroms reflects the contribution of the nitrogen atoms within the triazole ring and the carboxylic acid functionality to the overall molecular polarity.

The compound's classification under Harmonized System code 2933990090 places it within the category of heterocyclic compounds containing nitrogen heteroatoms, specifically those not elsewhere classified within the international trade nomenclature. This classification reflects both the specialized nature of the compound and its position within the broader family of nitrogen-containing heterocycles that have become increasingly important in pharmaceutical and materials science applications.

Structural Significance of Triazole-Carboxylic Acid Hybrid Systems

The structural architecture of this compound exemplifies the sophisticated molecular design principles underlying triazole-carboxylic acid hybrid systems. The 1,2,4-triazole core, characterized by its five-membered aromatic ring containing three nitrogen atoms and two carbon atoms, provides a stable heterocyclic framework that has been extensively studied for its electronic properties and coordination chemistry applications. The name triazole was first coined by Bladin in 1885 to describe this five-membered three nitrogen-containing heterocyclic aromatic ring system with molecular formula C₂H₃N₃. The triazole ring system exhibits planar geometry with carbon-nitrogen and nitrogen-nitrogen bond distances falling within a narrow range of 136 to 132 picometers, consistent with aromatic character and electron delocalization.

The incorporation of the 3,5-dimethylphenyl substituent at the N-1 position introduces significant steric and electronic effects that influence the compound's overall properties. The meta-substitution pattern of the methyl groups on the phenyl ring creates a symmetric substitution pattern that affects both the electron density distribution and the steric accessibility around the triazole nitrogen. This substitution pattern represents a deliberate structural modification that can influence molecular recognition, binding affinity, and physicochemical properties compared to unsubstituted or differently substituted analogs.

The carboxylic acid functionality positioned at the C-3 carbon of the triazole ring introduces hydrogen bonding capability and pH-dependent ionization behavior. The carboxylic acid group serves as both a hydrogen bond donor and acceptor, significantly influencing the compound's solubility characteristics and potential for intermolecular interactions. The positioning of this functional group at the C-3 position is particularly significant, as it places the carboxylic acid in a specific spatial relationship to both the aromatic triazole ring and the substituted phenyl group, creating opportunities for intramolecular and intermolecular interactions that define the compound's chemical behavior.

Table 1: Structural Parameters of this compound

Parameter Value Units
Molecular Formula C₁₁H₁₁N₃O₂ -
Molecular Weight 217.22400 daltons
Exact Mass 217.08500 daltons
Polar Surface Area 68.01000 Ų
Logarithmic Partition Coefficient 1.58230 -
CAS Registry Number 1245644-75-0 -
Harmonized System Code 2933990090 -

Historical Context of Aryl-Substituted Triazole Derivatives

The development of aryl-substituted triazole derivatives represents a significant evolution in heterocyclic chemistry that has spanned more than a century since the initial discovery of triazole compounds. The historical progression of triazole chemistry began with fundamental synthetic methodologies and has evolved into sophisticated strategies for creating functionalized derivatives with specific substitution patterns and biological activities. The establishment of classical synthetic approaches, including the Einhorn-Brunner reaction and the Pellizzari reaction, provided early access to triazole compounds and laid the foundation for subsequent advances in regioselective synthesis.

The emergence of 1,2,4-triazole derivatives as important pharmacophores marked a crucial turning point in the field, particularly following the discovery of antifungal activities of azole derivatives in 1944. This discovery led to the development of clinically important compounds such as fluconazole, itraconazole, voriconazole, and posaconazole, establishing the triazole ring system as a privileged scaffold in medicinal chemistry. The mechanism of antifungal action, involving inhibition of ergosterol synthesis and blocking of cytochrome P450-dependent enzymes, demonstrated the specific molecular interactions possible with triazole-containing compounds.

The development of modern synthetic methodologies has revolutionized access to complex aryl-substituted triazole derivatives. Recent advances in catalytic carbon-hydrogen arylation reactions have provided direct routes to arylated triazoles, complementing traditional cyclization approaches. These methodologies enable regioselective introduction of aryl substituents at specific positions of the triazole ring, allowing for precise control over substitution patterns and the creation of diverse molecular architectures. The electronic character of carbon-hydrogen bonds within the triazole ring system allows for selective functionalization under catalytic conditions, providing practical access to complex derivatives that would be difficult to prepare through conventional synthetic routes.

Decarboxylative triazolation methodologies represent another significant advancement in the field, enabling direct construction of triazole-containing compounds from readily available starting materials. These approaches utilize photocatalytic systems with copper catalysts to achieve efficient formation of triazole rings under mild conditions, demonstrating the continuing evolution of synthetic strategies for accessing these important heterocyclic systems. The development of such methodologies reflects the ongoing interest in triazole chemistry and the need for efficient synthetic routes to complex derivatives.

Table 2: Historical Milestones in Triazole Chemistry Development

Year Development Significance
1885 Bladin coins term "triazole" Foundation of triazole nomenclature
1944 Discovery of antifungal azole activity Establishment of biological significance
Modern Era Development of C-H arylation methods Direct synthetic access to aryl derivatives
Recent Decarboxylative triazolation strategies Photocatalytic synthetic approaches

The synthesis of 1-aryl-substituted 1,2,4-triazolium salts has also contributed to the historical development of the field, providing access to stable precursors for carbene chemistry and organocatalysis applications. Traditional multistep synthetic pathways have been supplemented by alternative approaches involving copper-catalyzed arylation with diaryliodonium salts, demonstrating the versatility and functional group tolerance of modern synthetic methodologies. These developments have expanded the scope of accessible triazole derivatives and contributed to the growing importance of triazole-based compounds in diverse areas of chemistry.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-7-3-8(2)5-9(4-7)14-6-12-10(13-14)11(15)16/h3-6H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVRZNWFBUXHPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=NC(=N2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744465
Record name 1-(3,5-Dimethylphenyl)-1H-1,2,4-triazole-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245644-75-0
Record name 1-(3,5-Dimethylphenyl)-1H-1,2,4-triazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245644-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Dimethylphenyl)-1H-1,2,4-triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(3,5-Dimethylphenyl)-1H-1,2,4-triazole-3-carboxylic acid (CAS Number: 1245644-75-0) is a compound belonging to the triazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

PropertyValue
Molecular FormulaC₁₁H₁₁N₃O₂
Molecular Weight217.22 g/mol
LogP1.5823
Polar Surface Area (PSA)68.01 Ų

Mechanisms of Biological Activity

This compound exhibits various biological activities attributed to its triazole structure. Triazoles are known for their ability to interact with biological macromolecules, influencing various biochemical pathways.

Anticancer Activity : Research indicates that triazole derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar to this compound have shown significant activity against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines with IC50 values indicating their effectiveness in inhibiting cancer cell proliferation .

Antimicrobial Activity : The compound has also been studied for its antimicrobial properties. Triazoles are often effective against a range of bacteria and fungi due to their ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism can lead to the disruption of fungal growth and survival .

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives:

  • Study on Anticancer Properties : A study published in Antiviral Chemistry & Chemotherapy reported that certain triazole derivatives showed promising anticancer properties against various human cancer cell lines. Specifically, compounds derived from triazoles demonstrated significant cytotoxicity with varying IC50 values depending on the structural modifications made .
  • Antimicrobial Screening : Another investigation evaluated a series of triazole compounds for their antimicrobial efficacy. The results indicated that some derivatives exhibited potent activity against common pathogens such as Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .

Summary of Findings

The biological activities of this compound suggest its potential as a therapeutic agent in oncology and infectious diseases. The following table summarizes key findings from various studies:

Study FocusCell Line/PathogenIC50 Value (μM)
Anticancer ActivityMCF-7 (Breast Cancer)27.3
Anticancer ActivityHCT-116 (Colon Cancer)6.2
Antimicrobial ActivityStaphylococcus aureusNot specified
Antifungal ActivityCandida albicansNot specified

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is structurally analogous to several triazole-carboxylic acid derivatives, differing primarily in substituents on the phenyl ring and triazole core. Key analogs include:

Compound Name Substituents (Phenyl Ring) Triazole Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1-(3,5-Dimethylphenyl)-1H-1,2,4-triazole-3-carboxylic acid 3,5-dimethyl None C₁₂H₁₃N₃O₂ 243.25 Enhanced lipophilicity; potential antimicrobial activity
1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid 3,5-dichloro 5-methyl C₁₀H₇Cl₂N₃O₂ 272.09 Higher electronegativity; possible antiviral applications
1-(3-Chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid 3-chloro None C₉H₆ClN₃O₂ 223.62 Moderate lipophilicity; industrial synthesis intermediate
1-((5-Oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-1,2,4-triazole-3-carboxylic acid Oxadiazole fusion Oxadiazole-methyl C₆H₅N₅O₃ 211.13 Antibacterial activity; dual heterocyclic system

Key Observations :

  • Electron-Withdrawing vs. In contrast, dimethyl groups improve lipophilicity, favoring passive diffusion across membranes .
  • Triazole Core Modifications : The 5-methyl substituent in the dichlorophenyl analog may sterically hinder interactions with enzymes or receptors, altering selectivity . The oxadiazole-fused analog demonstrates enhanced antibacterial activity due to synergistic heterocyclic effects .

Preparation Methods

Starting Materials

  • 3,5-Dimethylbenzoic acid or its derivatives as the aromatic carboxylic acid source.
  • Aminoguanidine or hydrazine derivatives as nitrogen sources for triazole ring formation.

Synthetic Route Outline

Step Reaction Conditions Notes
1 Formation of amidrazone intermediate Reaction of 3,5-dimethylbenzoyl hydrazide with hydrazine or aminoguanidine Typically in ethanol or suitable solvent under reflux
2 Cyclization to 1,2,4-triazole ring Heating with acid catalyst or dehydrating agent Promotes ring closure and aromatization
3 Functionalization to carboxylic acid Hydrolysis or oxidation if needed Ensures carboxylic acid at the 3-position

This approach aligns with the condensation reaction mechanism where aminoguanidine reacts with aromatic carboxylic acids to form triazole derivatives.

Alternative One-Pot and Continuous Flow Methods

  • One-Pot Synthesis: Yavari and Khaledian developed a one-pot method using N-methylimidazole and other reagents to synthesize 1,3-disubstituted 1,2,4-triazoles efficiently under mild conditions with good yields.

  • Continuous Flow Synthesis: A novel metal-free continuous flow process has been reported for synthesizing 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, which can be adapted for similar triazole carboxylic acids. This method offers advantages in yield, selectivity, and safety by controlling reactive intermediates and avoiding chromatographic purification.

Detailed Mechanistic Insights

  • The initial step involves the formation of an amidrazone intermediate by condensation of aminoguanidine with the carboxylic acid or its activated derivative.

  • Cyclization proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration to form the triazole ring.

  • Aromatization occurs through oxidation or elimination of water, stabilizing the 1,2,4-triazole core.

  • Substituents on the aromatic ring (e.g., 3,5-dimethyl groups) influence the electronic environment, potentially affecting reaction rates and yields.

Comparative Table of Preparation Methods

Method Key Reagents Conditions Yield Advantages Limitations
Condensation of aminoguanidine with 3,5-dimethylbenzoic acid Aminoguanidine bicarbonate, 3,5-dimethylbenzoic acid Reflux in ethanol or suitable solvent Moderate to high Simple, uses inexpensive reagents May require purification steps
One-pot synthesis with N-methylimidazole Aminoguanidine derivatives, N-methylimidazole Mild heating, metal-free High Fast, broad substrate scope, metal-free Requires optimization for specific substituents
Continuous flow synthesis Amidrazone intermediates, flow reactor setup Controlled temperature, metal-free Higher than batch Improved safety, scalability, selectivity Requires specialized equipment
Metal-catalyzed cyclization (Ag(I)) Amidrazones, Ag(I) catalyst Moderate heating High Selective synthesis of 1,3-disubstituted triazoles Use of metals may complicate purification

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-dimethylphenyl)-1H-1,2,4-triazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(3,5-dimethylphenyl)-1H-1,2,4-triazole-3-carboxylic acid

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